

Introduction: Contextualizing O-(m-Chlorobenzyl)hydroxylamine hydrochloride in Pharmaceutical Development

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Compound of Interest

Compound Name:	<i>O-(m-Chlorobenzyl)hydroxylamine hydrochloride</i>
CAS No.:	29605-78-5
Cat. No.:	B1266351

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O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a key chemical intermediate utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. [1] Its structural motifs are relevant in the design of novel therapeutic agents, making a thorough understanding of its fundamental physicochemical properties not merely an academic exercise, but a critical prerequisite for successful process development, formulation, and ultimately, the bioavailability of a potential active pharmaceutical ingredient (API). [2] The hydrochloride salt form is intentionally employed to enhance aqueous solubility, a common strategy in drug development to improve the handling and bioavailability of amine-containing compounds. [2][3]

This guide provides a detailed examination of the solubility of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride**. Moving beyond a simple data sheet, it delves into the theoretical underpinnings that govern its solubility, provides field-proven methodologies for its empirical determination, and explains the causal relationships behind key experimental choices. The objective is to equip researchers with the foundational knowledge and practical

protocols necessary to confidently work with this compound and predict its behavior in various solvent systems.

Core Physicochemical Properties

A compound's solubility is intrinsically linked to its other physical and chemical characteristics. The table below summarizes the key properties of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride**.

Property	Value	Source
Molecular Formula	C ₇ H ₉ Cl ₂ NO	[4]
Molecular Weight	194.06 g/mol	[1][4]
Appearance	Off-white to white crystalline powder	[1]
Melting Point	206-212°C	[4]
Storage Conditions	Store at 0-8°C	[1]

While specific, publicly available solubility data for the meta-chloro isomer is limited, data for the closely related analogue, O-Benzylhydroxylamine hydrochloride, provides a useful reference point for anticipating its behavior in common laboratory solvents.

Solvent	Solubility of O-Benzylhydroxylamine hydrochloride	Source
DMSO	~10 mg/mL	[5][6]
Dimethylformamide (DMF)	~5 mg/mL	[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2)	~1 mg/mL	[5]
Methanol	Soluble	[7]

Note: This data is for the analogue O-Benzylhydroxylamine hydrochloride (CAS 2687-43-6) and serves as an illustrative guide. Exact values for the m-chloro isomer must be determined experimentally.

The Science of Solubility: Key Influencing Factors

The dissolution of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride** is not a static property but a dynamic equilibrium influenced by several critical factors. A comprehensive understanding of these variables is essential for controlling and manipulating the compound's solubility in a research or development setting.

The Critical Role of pH

As a hydrochloride salt of a hydroxylamine, the compound's aqueous solubility is profoundly dependent on pH. The primary amine group is protonated, forming the highly polar and water-soluble anilinium-type ion.^{[3][8]} This equilibrium is governed by the pKa of the conjugate acid.

- **Low pH (Acidic Conditions):** In acidic media, the equilibrium strongly favors the protonated, ionic form ($R-OH_3^+ Cl^-$). This form readily interacts with polar water molecules, leading to higher solubility.
- **High pH (Basic Conditions):** As the pH of the solution increases and approaches the pKa, the compound begins to deprotonate, forming the neutral, or "free base," form ($R-OH_2$). This species is significantly less polar and, consequently, has much lower aqueous solubility. For many amine-based drugs, this can lead to precipitation from the solution.^[9]

This pH-dependent behavior is a cornerstone of oral drug delivery, where an API must dissolve in the acidic environment of the stomach and remain in solution as it transitions to the more neutral pH of the small intestine for absorption.^[10]

Solvent Polarity and System Compatibility

The principle of "like dissolves like" is fundamental. **O-(m-Chlorobenzyl)hydroxylamine hydrochloride**, as an ionic salt, exhibits its highest solubility in polar solvents.

- **Polar Protic Solvents:** Water, methanol, and ethanol are excellent solvents due to their ability to form hydrogen bonds and solvate both the cation and the chloride anion effectively.^[11]

[12]

- Polar Aprotic Solvents: Solvents like DMSO and DMF are also effective, as seen with the benzyl analogue, due to their high polarity, which can stabilize the ionic components of the salt.[5][6]
- Nonpolar Solvents: Solubility is expected to be very low in nonpolar solvents such as hexane, toluene, or diethyl ether, as these solvents cannot effectively solvate the charged species.[12]

The Impact of Temperature

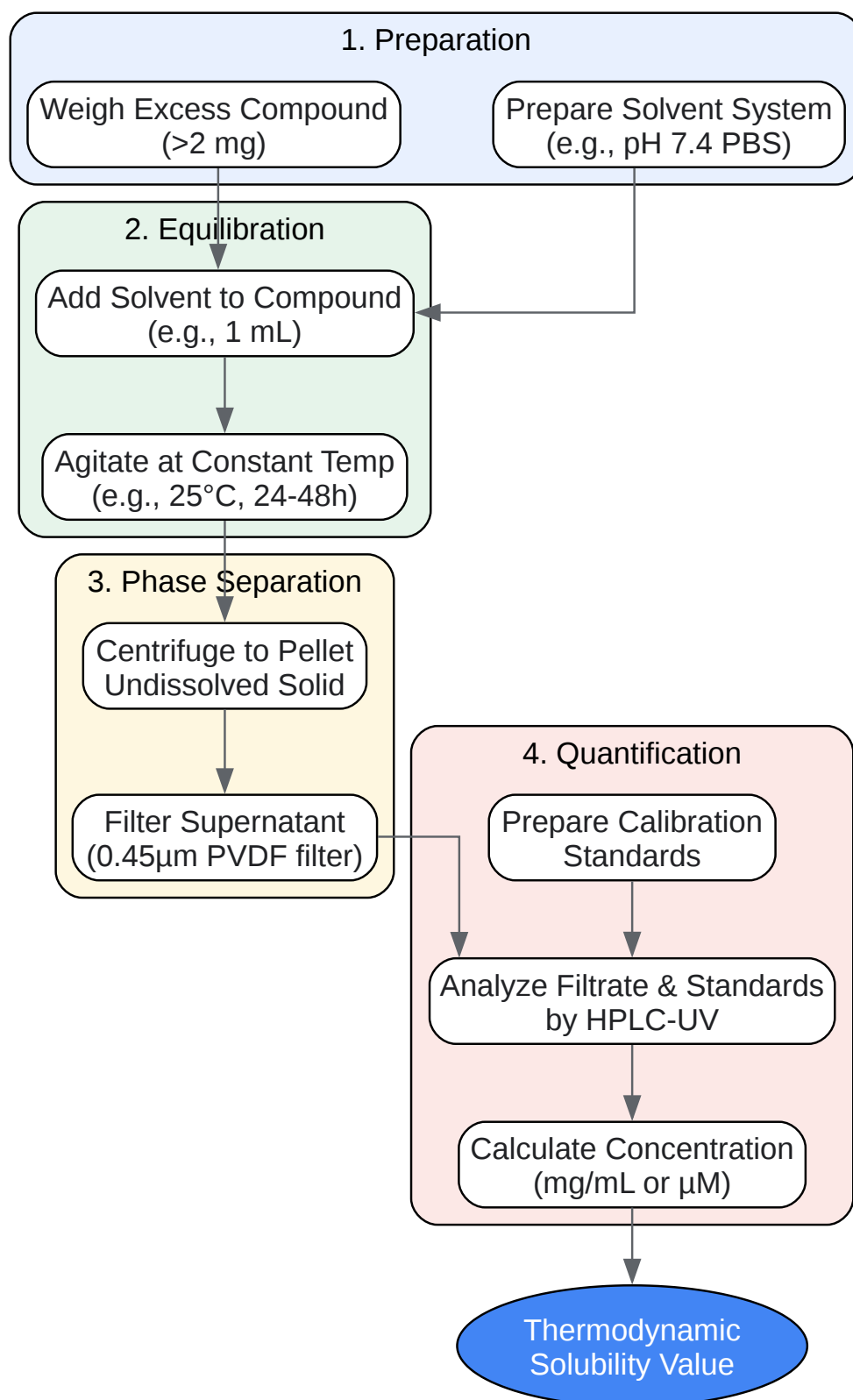
For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. However, the magnitude of this effect must be determined empirically. This principle is the basis for recrystallization, a common purification technique where a compound is dissolved in a minimal amount of hot solvent and allowed to crystallize upon cooling.[13]

Definitive Solubility Determination: The Shake-Flask Method

To obtain the most accurate and reliable solubility value, the Thermodynamic Equilibrium Solubility must be determined. The gold-standard technique for this is the shake-flask method. [14] This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under the specified conditions.[15][16]

Below is a detailed, self-validating protocol for determining the thermodynamic solubility of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride**.

Experimental Workflow: Thermodynamic Solubility Determination



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Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol

Objective: To determine the thermodynamic equilibrium solubility of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride** in a selected solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

- **O-(m-Chlorobenzyl)hydroxylamine hydrochloride** (solid powder)
- Selected solvent (e.g., USP Phosphate-Buffered Saline, pH 7.4)
- Analytical balance
- 2 mL glass vials with screw caps
- Thermomixer or orbital shaker with temperature control
- Benchtop centrifuge
- Syringes and 0.45 μm PVDF syringe filters
- Calibrated HPLC system with a UV detector and a suitable C18 column
- Volumetric flasks and pipettes
- HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

Methodology:

- Preparation of Solutions:
 - Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Filter it through a 0.45 μm membrane.[\[17\]](#)
 - Rationale: Using a well-defined and buffered solvent system is critical, especially for pH-sensitive compounds.
- Sample Incubation:

- Accurately weigh an excess amount of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride** (e.g., 2-5 mg) directly into a 2 mL glass vial. Prepare in triplicate for statistical validity.
- Rationale: A visible excess of solid must be present throughout the experiment to ensure the resulting solution is saturated.[14]
- Add a precise volume of the prepared buffer (e.g., 1.0 mL) to each vial.
- Securely cap the vials and place them in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 850 rpm).[17]
- Allow the samples to equilibrate for at least 24 hours.
- Self-Validation: For a robust determination, a second time point (e.g., 48 hours) should be analyzed. If the measured concentrations at 24 and 48 hours are statistically identical, equilibrium has been reached.[14]
- Phase Separation:
 - After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.
 - Carefully draw the supernatant using a syringe and filter it through a 0.45 µm PVDF syringe filter into a clean HPLC vial.
 - Rationale: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. PVDF is a low-protein-binding material suitable for many pharmaceutical compounds.
- Quantification via HPLC-UV:
 - Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).
 - From the stock solution, create a series of calibration standards by serial dilution to cover the expected concentration range.

- Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method. The mobile phase, flow rate, and UV wavelength should be optimized for the compound.
- Rationale: HPLC-UV provides a sensitive and specific method for quantification, capable of separating the analyte from any potential impurities or degradants.[15][18]
- Data Analysis:
 - Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
 - Using the linear regression equation from the calibration curve, calculate the concentration of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride** in the filtered samples.
 - The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Kinetic vs. Thermodynamic Solubility: A Note for High-Throughput Screening

In early-stage drug discovery, a higher throughput method known as kinetic solubility is often employed.[19] This technique typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often via nephelometry (light scattering) or turbidimetry.[16][20]

- Causality: Kinetic solubility measures the solubility of the least stable, fastest-precipitating form of the compound and can be influenced by the rate of addition and the percentage of co-solvent (DMSO).[16]
- Limitation: This method can lead to the formation of supersaturated solutions, often resulting in a value that is higher than the true thermodynamic solubility.[14] Therefore, while useful for rapid screening and ranking of compounds, definitive solubility for lead candidates should always be confirmed using the thermodynamic shake-flask method.[15][21]

Conclusion

The solubility of **O-(m-Chlorobenzyl)hydroxylamine hydrochloride** is a multi-faceted property governed by the interplay of pH, solvent polarity, and temperature. As a hydrochloride salt, it is engineered for enhanced aqueous solubility, a characteristic that is highly pH-dependent. While existing data on analogues provides a useful starting point, precise and reliable solubility values can only be obtained through rigorous experimental determination. The thermodynamic shake-flask method remains the definitive standard, providing the true equilibrium solubility value that is essential for robust process development, formulation design, and successful preclinical evaluation. By applying the principles and protocols outlined in this guide, researchers can confidently characterize and control the solubility of this important chemical intermediate, paving the way for its effective application in the synthesis of next-generation pharmaceuticals.

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